molecular formula C10H13NO3 B1427339 Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate CAS No. 873459-50-8

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate

Cat. No.: B1427339
CAS No.: 873459-50-8
M. Wt: 195.21 g/mol
InChI Key: NLEDUTNHGYEROE-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methyl group at the 3-position and a hydroxy group at the 2-position, connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate typically involves the esterification of 2-hydroxy-2-(3-methylpyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-oxo-2-(3-methylpyridin-2-yl)acetic acid.

    Reduction: 2-hydroxy-2-(3-methylpyridin-2-yl)ethanol.

    Substitution: 3-nitro-2-hydroxy-2-(3-methylpyridin-2-yl)acetate.

Scientific Research Applications

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxy-2-(pyridin-2-yl)acetate: Lacks the methyl group at the 3-position, which can influence its reactivity and binding properties.

    Mthis compound: Has a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    2-hydroxy-2-(3-methylpyridin-2-yl)acetic acid: The free acid form, which can be more reactive in certain chemical transformations.

This compound is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a pyridine ring, which are crucial for its biological interactions. The chemical structure can be represented as follows:

C1H1O1C1H1C1H1N1\text{C}_1\text{H}_1\text{O}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{N}_1

This compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity .

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate enzyme activity and receptor function, leading to various pharmacological effects .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds scavenge free radicals, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage . The antioxidant capacity is particularly relevant in the context of diseases characterized by oxidative stress.

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . This activity positions the compound as a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Preliminary studies indicate that it may exhibit inhibitory effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of related compounds, this compound demonstrated significant radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure the compound's ability to neutralize free radicals, revealing a dose-dependent response .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of the compound. It was found that this compound could reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential role in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetateModerate anti-inflammatory effectsDifferent substitution pattern on the pyridine ring
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetateAntimicrobial activityVaries in reactivity due to methyl group position
Ethyl 2-hydroxy-2-(quinolin-4-yl)acetateAntioxidant propertiesQuinoline ring alters chemical behavior

Properties

IUPAC Name

ethyl 2-hydroxy-2-(3-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)9(12)8-7(2)5-4-6-11-8/h4-6,9,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDUTNHGYEROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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